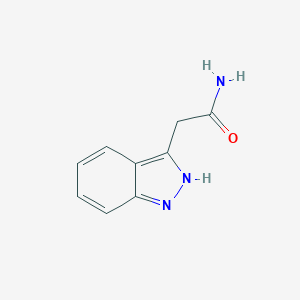

2-(1h-Indazol-3-yl)acetamide

Beschreibung

Significance of the Indazole Scaffold in Pharmaceutical Research

The indazole ring, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a privileged scaffold in medicinal chemistry due to its diverse biological activities. researchgate.net This structural motif is present in a number of FDA-approved drugs and is a key component in many compounds currently undergoing clinical investigation. researchgate.netnih.gov The versatility of the indazole nucleus allows for a wide range of chemical modifications, leading to derivatives with a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. ontosight.aiontosight.ai

The unique electronic and structural features of the indazole core, including its aromaticity and the presence of nitrogen atoms, enable it to interact with various biological targets such as enzymes and receptors. This interaction is often a critical factor in the therapeutic efficacy of indazole-containing drugs. The stability of the indazole ring under physiological conditions further enhances its appeal as a building block for new drug candidates.

Overview of 2-(1H-Indazol-3-yl)acetamide and Structurally Related Derivatives

This compound is a specific derivative of the indazole family, characterized by an acetamide (B32628) group attached to the 3-position of the indazole ring. This compound serves as a crucial intermediate and a foundational structure for the synthesis of a variety of more complex molecules with potential therapeutic applications. rroij.com The general structure consists of the 1H-indazole core linked to an acetamide moiety, providing a template for further functionalization.

Structurally related derivatives are typically formed by substitutions on the indazole ring, the acetamide nitrogen, or by incorporating the this compound framework into larger, more complex molecular architectures. These modifications are strategically designed to modulate the compound's physicochemical properties, biological activity, and target specificity. Research has shown that even minor structural changes can lead to significant differences in pharmacological effects. nih.gov For instance, the introduction of different substituents on the indazole ring or the acetamide group can enhance potency and selectivity for specific biological targets. ontosight.ai

Detailed Research Findings

The therapeutic potential of this compound derivatives has been a subject of intensive research, particularly in the fields of oncology and inflammation.

Anticancer Research

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes, such as kinases, which are crucial for cancer cell proliferation and survival.

For example, a series of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were synthesized and evaluated as potential VEGFR-2 inhibitors. researchgate.net Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) plays a critical role in tumor angiogenesis. The study found that several of these compounds exhibited potent inhibitory activity against both VEGFR-2 and the proliferation of various tumor cells. researchgate.net

Another study focused on the design and synthesis of 1H-indazole-3-amine derivatives, which share a structural relationship with the acetamide series. These compounds were tested against several human cancer cell lines, with some demonstrating significant inhibitory effects. nih.govresearchgate.net The research highlighted that specific substitutions on the indazole core could lead to compounds with promising antitumor activity and selectivity. nih.gov

Below is a table summarizing the in vitro anticancer activity of selected this compound derivatives and related compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Research Focus |

| Derivative 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | Antitumor Activity |

| Derivative 6o | A549 (Lung) | >40 | Antitumor Activity |

| Derivative 6o | PC-3 (Prostate) | >40 | Antitumor Activity |

| Derivative 6o | Hep-G2 (Hepatoma) | >40 | Antitumor Activity |

| Derivative 5k | Hep-G2 (Hepatoma) | 3.32 | Antitumor Activity |

| Compound 2f | 4T1 (Breast Cancer) | 0.23-1.15 | Antiproliferative Activity |

| Compound W13 | HGC-27 (Gastric Cancer) | 0.36 | VEGFR-2 Inhibition |

Data sourced from multiple research articles investigating the anticancer properties of indazole derivatives. researchgate.netnih.gov

Anti-inflammatory Research

The indazole scaffold is also a well-established pharmacophore in the development of anti-inflammatory agents. Derivatives of this compound have been explored for their potential to treat inflammatory diseases. The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Research into related indazole compounds has shown promise in managing conditions like rheumatoid arthritis and inflammatory bowel disease. For example, computational studies on 1H-indazole analogs have been conducted to evaluate their potential as potent anti-inflammatory agents by docking with the COX-2 enzyme. innovareacademics.in These in silico studies help in identifying derivatives with higher binding affinities and stability, guiding the synthesis of more effective anti-inflammatory drugs. innovareacademics.in

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2H-indazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9(13)5-8-6-3-1-2-4-7(6)11-12-8/h1-4H,5H2,(H2,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHXWCRWPMARLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634751 | |

| Record name | 2-(2H-Indazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103755-46-0 | |

| Record name | 2-(2H-Indazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1h Indazol 3 Yl Acetamide and Analogues

Established Synthetic Routes to the 1H-Indazole Core System

The construction of the 1H-indazole ring is the foundational step in the synthesis of 2-(1H-indazol-3-yl)acetamide. The stability of the three possible tautomers of indazole (1H, 2H, and 3H) has been studied, with the 1H-tautomer being the most thermodynamically stable and, therefore, the most common form. pnrjournal.com A variety of classical and modern synthetic methods, primarily based on cyclization and condensation reactions, have been established to efficiently produce this key heterocyclic system.

Cyclization Reactions for Indazole Formation

Cyclization reactions are a primary strategy for constructing the bicyclic indazole framework. These methods typically involve the formation of a crucial N-N bond and subsequent ring closure from appropriately substituted benzene (B151609) precursors.

One of the most traditional methods involves the cyclization of o-halobenzaldehydes or ketones with hydrazine (B178648) . ajrconline.orgresearchgate.net This approach, often requiring heat, provides a direct route to the indazole core. A related and widely used method is the reductive cyclization of ortho-nitro-substituted precursors. For instance, o-nitrobenzylidene amines can undergo reductive cyclization to yield 2-aryl-2H-indazoles. researchgate.net Similarly, the Cadogan reaction utilizes the reductive cyclization of o-nitroarenes with phosphites to form the indazole ring. researchgate.net

More contemporary cyclization strategies include:

Palladium-catalyzed intramolecular C-H amination , which has been used for the synthesis of 1H-indazoles from aminohydrazones. nih.gov

Copper-catalyzed reactions , such as the intramolecular N-arylation of arylhydrazones, which can be efficiently performed under microwave irradiation to afford 1-aryl-1H-indazoles. researchgate.netnih.gov The intramolecular Ullmann-type reaction, also copper-catalyzed, provides another pathway from hydrazones. researchgate.net

[3+2] Cycloaddition reactions involving arynes have emerged as a powerful tool. organic-chemistry.orgacs.org Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, react with diazo compounds or hydrazones to form the indazole skeleton under mild conditions. organic-chemistry.orgacs.orgorganic-chemistry.org

Electrochemical cyclization of arylhydrazones offers a modern, sustainable approach for Csp²–H/N–H cyclization to form 1H-indazoles without the need for chemical oxidants. rsc.org

Table 1: Overview of Cyclization Reactions for 1H-Indazole Synthesis

| Cyclization Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |

| Classical Cyclization | o-Halobenzaldehydes/ketones, Hydrazine | Heat | 1H-Indazoles | ajrconline.orgresearchgate.net |

| Reductive Cyclization | o-Nitrobenzylidene amines | MoO₂Cl₂(dmf)₂, Ph₃P, Microwave | 2-Aryl-2H-indazoles | researchgate.net |

| Cadogan Cyclization | o-Nitroarenes | Trialkylphosphites | 1H-Indazoles | researchgate.net |

| Pd-Catalyzed C-H Amination | Aminohydrazones | Palladium catalyst | 1H-Indazoles | nih.gov |

| Cu-Catalyzed N-Arylation | 2-Haloarylhydrazones | CuI/Diamine, Microwave | 1-Aryl-1H-indazoles | researchgate.net |

| Aryne [3+2] Cycloaddition | o-(Trimethylsilyl)aryl triflates, Hydrazones/Diazo compounds | CsF or KF | Substituted 1H-Indazoles | organic-chemistry.orgacs.orgorganic-chemistry.org |

| Electrochemical Cyclization | Arylhydrazones | Electrochemical oxidation, HFIP | 1H-Indazoles | rsc.org |

| Rh-Catalyzed C-H Activation | Aldehyde phenylhydrazones | Rh(III) catalyst | Functionalized 1H-Indazoles | nih.govrsc.org |

Condensation Reactions in Indazole Synthesis

Condensation reactions provide a direct and often high-yielding route to the indazole core, typically by forming a hydrazone intermediate which then cyclizes. A foundational method involves the condensation of o-substituted benzaldehydes with hydrazine or its derivatives. benthamscience.com For instance, reacting 2-fluorobenzonitriles with hydrazine hydrate (B1144303) is a common pathway to synthesize 3-aminoindazoles, a key precursor for many derivatives. nih.govnih.gov

The efficiency of these reactions can be significantly improved. Microwave-assisted synthesis has been shown to accelerate the condensation of salicylaldehydes with phenyl hydrazine derivatives, leading to cleaner reactions, shorter times, and higher yields of indazoles compared to conventional heating. ajrconline.orgajrconline.orgheteroletters.org Another approach involves using solid-supported catalysts; for example, silica-supported polyphosphoric acid can effectively catalyze the condensation between substituted 2-hydroxybenzaldehydes and hydrazine hydrate. jmchemsci.com

Furthermore, the condensation of 3-amino-1H-indazole with various carbonyl compounds is a frequent and versatile method to access more complex fused heterocyclic systems, such as pyrimido[1,2-b]indazoles. rsc.orgmdpi.com

Table 2: Key Condensation Reactions in Indazole Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Reference(s) |

| 2-Fluorobenzonitrile | Hydrazine hydrate | n-Butanol, Reflux | 5-Bromo-1H-indazol-3-amine | nih.govnih.gov |

| Substituted Salicylaldehydes | Phenyl hydrazine derivatives | Microwave irradiation (50W, 80°C) | Substituted Indazoles | heteroletters.org |

| 2-Hydroxybenzaldehydes | Hydrazine hydrate | Silica-supported polyphosphoric acid | Substituted Indazoles | jmchemsci.com |

| 3-Aminoindazole | Carbonyl compounds (e.g., ketoesters) | Acid catalyst (e.g., H₃PO₄) | Fused Pyrimido[1,2-b]indazoles | rsc.orgmdpi.com |

| Benzoate | Hydrazine | Glyoxylic acid, Ultrasound | 3-Hydroxy-1H-indazole | eresearchco.com |

Targeted Synthesis of this compound Derivatives

Once the indazole core, particularly 1H-indazol-3-amine, is synthesized, the next crucial step is the formation of the acetamide (B32628) side chain at the C-3 position. This is typically achieved through standard amide bond formation reactions.

Amide Coupling Strategies and Optimization

The formation of the amide bond in this compound and its analogues involves the coupling of a carboxylic acid (or its activated derivative) with an amine. The direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction. fishersci.it Therefore, the carboxylic acid is typically converted into a more electrophilic, activated form. fishersci.it

Common strategies include:

Acylation with Acyl Chlorides : The Schotten-Baumann reaction, which involves reacting an amine with an acyl chloride in the presence of a base, is a classic and effective method. fishersci.itchemguide.co.uk For instance, reacting 1H-indazol-3-amine with a substituted acetyl chloride would yield the desired acetamide.

Acylation with Anhydrides : Chloroacetic anhydride (B1165640) can be used to acylate 3-aminoindazole derivatives under basic conditions to afford the corresponding chloroacetamide intermediate, which can be further functionalized. nih.gov

Peptide Coupling Reagents : Modern medicinal chemistry heavily relies on a variety of coupling reagents that facilitate amide bond formation by creating a highly activated ester intermediate in situ. fishersci.it Commonly used reagents for coupling a carboxylic acid with an amine like 1H-indazol-3-amine include:

Carbodiimides : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is frequently used, often in combination with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. nih.gov

Uronium/Onium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and widely used for amide bond formation under mild conditions.

A typical synthesis of an N-substituted indazolyl acetamide involves coupling the appropriate substituted acetic acid with an amino-indazole using a reagent like EDC in the presence of a base. nih.gov

Functionalization of the Indazole Ring at Specific Positions

To create a library of diverse analogues, the indazole ring can be functionalized at various positions either before or after the formation of the acetamide side chain. The reactivity of the indazole ring allows for selective substitution at both the nitrogen and carbon atoms. mdpi.com

C-3 Functionalization : While the primary functionalization for the title compound is the acetamide group, other groups can be introduced. Direct C-3 alkylation or arylation can be challenging but is achievable. mdpi.com A more common strategy involves the initial synthesis of 3-iodo-1H-indazole, which can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups. mdpi.com

C-5 Functionalization : The C-5 position is a common site for modification. A versatile starting material is 5-bromo-1H-indazol-3-amine. nih.gov The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction , coupling the 5-bromoindazole with various aryl or heteroaryl boronic acids, is a highly effective method for introducing diverse substituents at this position. nih.govias.ac.inresearchgate.net This strategy is often employed to explore structure-activity relationships in drug discovery programs. nih.gov

C-7 Functionalization : Selective functionalization at the C-7 position is also possible. Methodologies have been developed for the direct and regioselective bromination of 4-substituted 1H-indazoles at the C-7 position, which can then be used in subsequent Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. rsc.org Direct C-H arylation at the C-7 position has also been reported using palladium catalysis with a directing group. mdpi.com

N-Functionalization : The nitrogen atoms of the indazole ring can be readily alkylated or arylated. mdpi.com For example, alkyl halides can be used to introduce alkyl groups at the N-1 position in the presence of a base. epo.org Protection of one of the nitrogen atoms, for instance with a SEM (2-(trimethylsilyl)ethoxymethyl) group, can be used to direct lithiation and subsequent functionalization at a specific position, such as C-3. acs.org

Table 3: Examples of Indazole Ring Functionalization

| Position | Reaction Type | Starting Material | Key Reagents | Product | Reference(s) |

| C-3 | Suzuki-Miyaura Coupling | 3-Iodo-1H-indazole | Arylboronic acid, Pd catalyst | 3-Aryl-1H-indazole | mdpi.com |

| C-5 | Suzuki-Miyaura Coupling | 5-Bromo-1H-indazol-3-amine | Arylboronic acid/ester, PdCl₂(dppf)₂, Cs₂CO₃ | 5-Aryl-1H-indazol-3-amine | nih.govnih.gov |

| C-7 | Bromination | 4-Substituted-1H-indazole | NBS | 7-Bromo-4-substituted-1H-indazole | rsc.org |

| C-7 | Suzuki-Miyaura Coupling | 7-Bromo-4-substituted-1H-indazole | Arylboronic acid, Pd catalyst | 7-Aryl-4-substituted-1H-indazole | rsc.org |

| N-1 | Alkylation | 1H-Indazole | Alkyl halide, Base (e.g., NaH) | 1-Alkyl-1H-indazole | epo.org |

Novel Synthetic Approaches and Derivatization Strategies for Enhanced Diversity

The quest for novel chemical matter and more efficient synthetic routes has driven the development of innovative strategies for preparing and diversifying indazole-based compounds. These approaches often feature one-pot reactions, the use of unconventional energy sources, or the application of modern catalytic systems to build molecular complexity.

One-pot syntheses are particularly attractive for their operational simplicity and efficiency. For example, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a mild and broadly applicable route to indazoles. organic-chemistry.org Another innovative one-pot approach for synthesizing 1-alkyl-1H-indazoles involves the reaction of 1,1-dialkylhydrazones with aryne precursors, proceeding via an aryne annulation mechanism. nih.gov

Microwave-assisted organic synthesis (MAOS) has been established as a green and efficient technology for synthesizing indazoles. It significantly reduces reaction times and often improves yields for reactions like the condensation/cyclization of salicylaldehydes and hydrazines. ajrconline.orgajrconline.orgmdpi.com Similarly, ultrasound has been used to promote one-pot syntheses under solvent-free conditions. eresearchco.com

Modern catalytic methods continue to expand the toolkit for indazole synthesis. Rhodium(III)-catalyzed double C-H activation of aldehyde hydrazones has been developed as a novel strategy to construct functionalized 1H-indazoles through a C-H/C-H cross-coupling pathway. nih.govrsc.org For derivatization, molecular hybridization strategies are employed, where the core indazole scaffold is combined with other pharmacologically relevant moieties. For example, a 3,5-disubstituted indazole core can be constructed via Suzuki coupling at C-5, followed by acylation at C-3 with chloroacetic anhydride, and subsequent coupling with various thiophenols or piperazines to generate large, diverse libraries of potential drug candidates. nih.gov The introduction of carbohydrate moieties onto the indazole scaffold is another novel derivatization strategy being explored to enhance biological properties. biorxiv.org

Exploration of Unconventional Reaction Pathways

Traditional syntheses of C3-substituted indazoles often involve multi-step sequences starting from appropriately substituted anilines or benzonitriles. nih.govmdpi.comnih.gov However, modern organic synthesis seeks more efficient and novel routes. Unconventional pathways, such as those employing transition-metal catalysis or photochemistry, offer innovative solutions for accessing the indazole core and its derivatives.

One such advanced method is the rhodium(III)-catalyzed C–H bond functionalization and cyclative capture of azobenzenes with aldehydes to produce N-aryl-2H-indazoles. acs.org This approach is highly efficient and functional-group compatible. A key innovation in this methodology is the development of a removable aryl group, which allows for the synthesis of indazoles without substitution on the nitrogen, providing a route to NH-free indazoles. acs.org

Another powerful, unconventional strategy for forming the indazole ring is the [3+2] cycloaddition of benzyne (B1209423) with diazo compounds. orgsyn.org Benzyne is typically generated in situ from precursors like o-silylaryl triflates. The initial product is a 3H-indazole, which can then rearrange to the more stable 1H-indazole tautomer. orgsyn.org This method allows for the construction of the core bicyclic system in a single, efficient step. Further functionalization can then be performed to yield the desired acetamide analogue. For instance, spiro-3H-indazoles formed through this pathway can be reduced with sodium borohydride (B1222165) to afford functionalized 1H-indazoles. orgsyn.org

More directly related to the synthesis of this compound, visible-light-promoted photoredox catalysis has enabled the direct C3–H cyanomethylation of 2H-indazoles. acs.org This reaction provides a direct pathway to 2-(2H-indazol-3-yl)acetonitrile, the immediate precursor to the target acetamide. The nitrile group can be readily hydrolyzed to an amide, for example, using hydrogen peroxide and potassium carbonate, to furnish the final product. acs.org This cross-dehydrogenative coupling represents a highly atom-economical and modern approach to installing the C3-substituent. acs.org

Regioselective Synthesis and Isomer Control

A fundamental challenge in the synthesis and modification of indazoles is controlling the regioselectivity of substitution at the N-1 and N-2 positions of the pyrazole (B372694) ring. beilstein-journals.org The indazole nucleus can exist in two stable tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more stable. researchgate.netjmchemsci.com Alkylation or acylation reactions can occur at either nitrogen, often leading to a mixture of isomers, which complicates purification and reduces the yield of the desired product. beilstein-journals.org

The regiochemical outcome of N-alkylation is highly dependent on reaction conditions, as well as steric and electronic effects of substituents on the indazole ring. beilstein-journals.org Extensive studies have shown that specific conditions can be optimized to favor one isomer over the other. For example, using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been identified as a promising system for selectively synthesizing N-1 alkylated indazoles. beilstein-journals.org The steric hindrance and electronic properties of substituents at various positions on the indazole ring play a crucial role in directing the alkylation.

| Substituent Position | Substituent | N-1 Regioselectivity | N-2 Regioselectivity |

|---|---|---|---|

| C-3 | -CH₂CO₂H | >99% | <1% |

| C-3 | -C(CH₃)₃ | >99% | <1% |

| C-3 | -CONH₂ | >99% | <1% |

| C-7 | -NO₂ | <4% | >96% |

| C-7 | -CO₂Me | <4% | >96% |

The principle of kinetic versus thermodynamic control is also a critical factor in achieving isomer control. This is well-illustrated in the regioselective synthesis of N-glycosylated indazoles. tandfonline.com Under kinetic control (i.e., shorter reaction times and lower temperatures), the reaction favors the formation of the N-2 isomer. tandfonline.com In contrast, under thermodynamic control (i.e., longer reaction times or higher temperatures), the initially formed N-2 product can rearrange to the more stable N-1 isomer, which becomes the major product. tandfonline.com

| Control Type | Reaction Conditions | Major Product | Isolated Yield |

|---|---|---|---|

| Kinetic | Silyl Hilbert-Johnson, 5 hours | N-2 Isomer | 64% |

| Thermodynamic | Silyl Hilbert-Johnson, 48 hours | N-1 Isomer | 66% |

In some cases, the choice of reagents can also dictate the regiochemical outcome. For instance, Mitsunobu reaction conditions for N-alkylation have been shown to have a strong preference for producing the N-2 regioisomer. beilstein-journals.org By carefully selecting the synthetic strategy—whether it involves pre-installing a substituent before ring closure or post-modification of the indazole core—and controlling reaction parameters, chemists can effectively manage the synthesis of specific indazole isomers. beilstein-journals.orgaustinpublishinggroup.com

Structure Activity Relationship Sar Studies of 2 1h Indazol 3 Yl Acetamide Derivatives

Impact of Substitutions on the Indazole Ring System on Biological Activity

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, offers multiple positions for substitution, each with the potential to significantly alter the molecule's interaction with biological targets. researchgate.netaustinpublishinggroup.com

Substitutions at the N1 Position of the Indazole Moiety

The nitrogen at position 1 of the indazole ring is a key site for modification. The nature of the substituent at this position can profoundly influence the biological activity of the resulting derivatives. Studies have shown that the introduction of substituted benzyl (B1604629) groups at the N1 position can be essential for certain biological activities. austinpublishinggroup.com For instance, in a series of indazole arylsulfonamides, N1 meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl] group were found to be the most potent. acs.org

The regioselectivity of N-alkylation (whether the substituent attaches to N1 or N2) is influenced by both steric and electronic factors of the substituents on the indazole ring and the nature of the alkylating agent. researchgate.netmdpi.com Generally, N1-substituted indazoles are thermodynamically more stable. mdpi.comarabjchem.org For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1-selective alkylation for a variety of C3-substituted indazoles. researchgate.net

| N1-Substituent | Observed Effect on Biological Activity | Reference |

| meta-Substituted benzyl groups | Potent CCR4 antagonists | acs.org |

| Substituted benzyl groups | Essential for antispermatogenic activity | austinpublishinggroup.com |

| Methyl group | Higher inhibitory activity against MAO-B compared to N2-methylated isomer | optibrium.com |

Substitutions at the C3 Position (Acetamide and Related Acyl/Carboxamide Modifications)

The C3 position of the indazole ring, to which the acetamide (B32628) group is attached, is another critical point for SAR studies. Modifications at this position, including alterations to the acetamide side chain, can lead to significant changes in biological potency and selectivity. The presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position has been shown to be crucial for strong in vitro inhibitory activities in some series. nih.gov

In the context of CCK-A agonists, the agonist efficacy was affected by stereoelectronic factors within the C3 moiety. ebi.ac.uk The functionalization of the C3 position is a widely explored area, with numerous methods developed for introducing halogens, aryl groups, and other functionalities to create diverse libraries of compounds for biological screening. chim.it

| C3-Modification | Observed Effect on Biological Activity | Reference |

| Substituted carbohydrazide | Crucial for strong in vitro inhibitory activities | nih.gov |

| Stereoelectronic factors | Affects CCK-A agonist efficacy | ebi.ac.uk |

| Halogenation (Iodination, Bromination) | Allows for further structural modifications via cross-coupling reactions | chim.it |

Substitutions at the C5 Position of the Indazole Core

Substitution at the C5 position of the indazole core has been shown to modulate the biological activity of various indazole derivatives. In some cases, small groups are well-tolerated at this position. acs.org For example, in a series of indazole-based compounds, substitution at the C5 position with a methyl or fluoro group resulted in low micromolar potency against a cancer cell line, whereas methoxy (B1213986) or chloro substituents led to inactivity. google.com

Conversely, in other series, specific substitutions at C5 have been found to be important for high potency. For instance, the activity of one compound with a methyl group at the C5 position was lower than that of its methoxy-substituted counterparts, highlighting the importance of this group for potency in that particular series. rsc.org The introduction of a fluoro group at the C5 position has also been shown to exhibit high cell permeability and excellent potency in certain inhibitors. rsc.org

| C5-Substituent | Observed Effect on Biological Activity | Reference |

| Methyl or Fluoro | Displayed low micromolar potency against CaCi-2 cells | google.com |

| Methoxy or Chloro | Inactive against CaCi-2 cells | google.com |

| Methoxy | Important for high potency in some GSK-3 inhibitors | rsc.org |

| Fluoro | Exhibited high cell permeability and excellent potency in TRKA inhibitors | rsc.org |

| Phenyl | Derivatives exhibit potent analgesic and anti-inflammatory activities |

Influence of the Acetamide Moiety and Linker Modifications

The acetamide moiety and the way it is linked to the indazole core are defining features of this class of compounds. Modifications to this part of the molecule can have a substantial impact on biological activity.

Effects of Substituents on the Acetamide Nitrogen

Introducing substituents on the nitrogen atom of the acetamide group provides another avenue for modifying the properties of 2-(1H-indazol-3-yl)acetamide derivatives. These substitutions can influence factors such as solubility, cell permeability, and target binding affinity. In a series of CCK-A agonists, both agonist efficacy and binding affinity were modulated by the variation of substituents on the N1-anilidoacetamide moiety. ebi.ac.uk Similarly, for a series of trypanothione (B104310) synthetase inhibitors, small changes to the amide group generated a "flat" SAR, while bulky, rigid substitutions were not well-tolerated. nih.gov

| Acetamide Nitrogen Substituent | Observed Effect on Biological Activity | Reference |

| Anilidoacetamide moiety | Modulated agonist efficacy and binding affinity for CCK-A receptors | ebi.ac.uk |

| Aliphatic amides | Tolerated, but with weaker potency in trypanothione synthetase inhibitors | nih.gov |

| Bulky, rigid groups (phenyl, cyclohexyl) | Not tolerated, with complete loss of potency in trypanothione synthetase inhibitors | nih.gov |

Structural Insights from Spectroscopic Data and Conformational Analysis in SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for this compound derivatives is critically dependent on a detailed understanding of their three-dimensional structures and conformational behaviors. Spectroscopic techniques and computational analysis provide indispensable tools for gaining these structural insights, revealing how specific molecular features influence biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are routinely employed to characterize derivatives and rationalize observed SAR trends. ontosight.ailongdom.org

Spectroscopic Characterization (NMR and X-ray Crystallography)

The synthesis of novel this compound derivatives requires unambiguous structural confirmation, which is primarily achieved through spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry. derpharmachemica.comresearchgate.netjmchemsci.com These techniques confirm the successful incorporation of various substituents and the integrity of the core scaffold.

For instance, ¹H NMR spectroscopy can reveal the presence and electronic environment of protons on the indazole ring and the acetamide side chain. Chemical shift data from ¹H and ¹³C NMR can differentiate between the 1H and 2H tautomers of the indazole ring, a crucial aspect as the position of the N-H proton can significantly impact hydrogen bonding interactions with biological targets. jmchemsci.comaustinpublishinggroup.com In some cases, the ¹³C NMR signal for the C3 carbon of the indazole ring can vary between the 1H and 2H tautomers, appearing at approximately 132-133 ppm and 123-124 ppm, respectively. jmchemsci.com

Conformational Analysis and Computational Modeling

While X-ray crystallography provides a static picture in the solid state, molecules are dynamic in solution. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. longdom.orgtandfonline.com

A key area of conformational flexibility in this compound derivatives is the rotation around the single bonds connecting the indazole ring, the methylene (B1212753) bridge, and the acetamide group. Computational studies on analogous structures, such as 2-(5-nitro-1-H-indazol-1-yl) acetic acid, have identified multiple stable conformers (e.g., C1 and C2). tandfonline.com These studies calculate properties like dipole moments and solvation energies for each conformer, suggesting which one is likely to be predominant in different environments (gas phase vs. solution). tandfonline.com The more stable conformer is often the one that presents the optimal arrangement of functional groups for interacting with a biological target.

Molecular docking simulations are a powerful computational tool used to predict how these derivatives bind to their target proteins, such as protein kinases. nih.govwhiterose.ac.uk These models help rationalize SAR by illustrating key interactions. For example, docking studies on indazole-based kinase inhibitors have shown that the N2 atom of the indazole ring can act as a crucial hydrogen bond acceptor with the backbone NH of specific amino acid residues (e.g., Alanine) in the kinase hinge region. whiterose.ac.uk The acetamide moiety can also participate in hydrogen bonding, further anchoring the ligand in the binding site.

The following table presents hypothetical SAR data for a series of this compound derivatives, illustrating how structural modifications can influence inhibitory activity against a target kinase.

| Compound ID | R¹ (at Indazole C5) | R² (on Acetamide N) | Kinase IC₅₀ (µM) |

| 1a | -H | -H | 50 |

| 1b | -F | -H | 25 |

| 1c | -Cl | -H | 15 |

| 1d | -OCH₃ | -H | 75 |

| 1e | -Cl | -Methyl | 45 |

| 1f | -Cl | -Phenyl | > 100 |

The trends in the table can be rationalized using structural insights:

Effect of Indazole Substitution (R¹): The increased potency of the halogenated derivatives (1b , 1c ) compared to the unsubstituted parent (1a ) can be explained by favorable interactions in a specific hydrophobic pocket of the kinase. The electron-withdrawing nature of the halogens may also influence the electronic properties of the indazole ring system. The decreased activity of the methoxy-substituted compound (1d ) might be due to steric hindrance or an unfavorable electronic contribution.

Effect of Acetamide Substitution (R²): The SAR data for compounds 1c , 1e , and 1f highlight the importance of the N-H group on the acetamide. Docking models often show this N-H acting as a hydrogen bond donor. Replacing one of these hydrogens with a methyl group (1e ) or a bulky phenyl group (1f ) leads to a significant loss of activity. This is likely due to the loss of this key hydrogen bond and/or steric clashes within the binding site.

Mechanistic Investigations of Biological Activities of 2 1h Indazol 3 Yl Acetamide Analogues

Anti-Cancer Mechanisms

The anti-cancer properties of 2-(1H-Indazol-3-yl)acetamide analogues are multifaceted, stemming from their ability to trigger programmed cell death, halt the cell division cycle, and prevent the spread of cancer cells. These actions are underpinned by a series of intricate interactions with key cellular pathways.

Induction of Apoptosis (Caspase Activation, Mitochondrial Pathway Modulation, Apoptosis-Related Protein Regulation)

A primary mechanism by which indazole acetamide (B32628) analogues combat cancer is by inducing apoptosis, or programmed cell death. This is often achieved through the activation of the caspase cascade, a family of proteases central to the apoptotic process. Studies have shown that certain indazole derivatives lead to the upregulation of cleaved caspase-3, a key executioner caspase. bindingdb.org For instance, treatment of breast cancer cells with compound 2f, an indazole derivative, promoted apoptosis which was associated with the upregulation of cleaved caspase-3. bindingdb.org

The activation of caspases is frequently linked to the mitochondrial (or intrinsic) pathway of apoptosis. Analogues of this compound have been found to modulate this pathway by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Research has demonstrated that these compounds can downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL while simultaneously upregulating pro-apoptotic proteins such as Bax. bindingdb.orgthno.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c and subsequent caspase activation. researchgate.net One study on an indazole derivative, compound 6o, confirmed its ability to affect apoptosis by inhibiting Bcl-2 family members. rhhz.net

Furthermore, the tumor suppressor protein p53 is a critical regulator of apoptosis, and its activity is often modulated by these indazole compounds. An indazole-triazole derivative was shown to increase p53 expression levels, contributing to the induction of apoptosis. Similarly, compound 6o was found to influence the p53/MDM2 pathway in a concentration-dependent manner. rhhz.net The collective evidence indicates that these analogues trigger apoptosis through a coordinated effort involving caspase activation and the regulation of key proteins in the mitochondrial and p53-mediated pathways.

Table 1: Effect of Indazole Analogues on Apoptosis-Related Proteins Use the interactive controls to view details on different compounds and their effects.

Cell Cycle Arrest Pathways

In addition to inducing cell death, this compound analogues can halt the proliferation of cancer cells by causing cell cycle arrest. This prevents cancer cells from completing the division process, thereby inhibiting tumor growth. Research has shown that these compounds can interfere with different phases of the cell cycle. For example, a novel indazole derivative containing a 1,2,3-triazole moiety, compound 9a, was found to block the cell cycle in the G2/M phase in prostate cancer cells. nih.gov Similarly, compound 6o was confirmed to affect the cell cycle in a concentration-dependent manner in leukemia cells. rhhz.net Other studies have pointed to cell cycle arrest at the G1 phase, demonstrating the diverse ways in which these compounds can disrupt cancer cell division. google.com

Inhibition of Cancer Cell Proliferation, Migration, and Invasion

The ability of cancer cells to proliferate uncontrollably, migrate to new locations, and invade surrounding tissues is central to metastasis. Analogues of this compound have demonstrated significant potential in inhibiting these critical processes. Numerous studies have reported the potent anti-proliferative activity of these compounds against a wide range of cancer cell lines, including those of the breast, lung, prostate, and stomach. google.comnih.gov For instance, compound W13, a 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative, showed potent anti-proliferation against HGC-27 gastric cancer cells. google.com

Beyond simply halting proliferation, these compounds can also inhibit the migratory and invasive capabilities of cancer cells. Compound W13 was shown to obviously inhibit the migration and invasion of HGC-27 cells, an effect associated with the adjustment of MMP-9 and E-cadherin expression, which are key proteins involved in cell motility and adhesion. google.com Other studies have corroborated these findings, showing that indazole analogues can effectively inhibit cancer cell migration, a crucial step in preventing the spread of cancer. thno.orggoogle.com

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer. While high levels can be cytotoxic, moderate increases can promote cancer cell proliferation and survival. Certain this compound analogues can manipulate this balance to the detriment of cancer cells. A notable study found that the derivative W13 induced apoptosis in gastric cancer cells specifically by increasing the production of intracellular ROS. google.com This elevation of ROS to toxic levels can induce oxidative stress, damage cellular components, and ultimately trigger the apoptotic cascade, representing another key anti-cancer mechanism of these compounds.

Enzyme Inhibition Mechanisms

The biological activities of this compound analogues are often rooted in their ability to inhibit specific enzymes that are vital for cancer cell function. Protein kinases, which regulate a vast number of cellular processes, are primary targets.

Kinase Inhibition Profiles (e.g., TTK, GSK-3, ROCK, JAK2, Cdc7, VEGFR-2)

Analogues built on the indazole scaffold have been identified as potent inhibitors of a variety of protein kinases implicated in oncology.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. A series of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were specifically designed as VEGFR-2 inhibitors. google.com Compound W13 from this series exhibited particularly potent VEGFR-2 inhibition with an IC50 value of 1.6 nM. google.com This inhibition of VEGFR-2 blocks downstream signaling pathways, such as the PI3K-Akt-mTOR pathway, thereby suppressing tumor angiogenesis. google.com

GSK-3: Glycogen Synthase Kinase-3 (GSK-3) is involved in numerous signaling pathways related to metabolism, differentiation, and survival. Dysregulation of GSK-3 is linked to various diseases, including cancer. A series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides have been developed as potent ATP-competitive inhibitors of GSK-3β. nih.gov A patent also describes 5-substituted indazoles with inhibitory activity against GSK-3. google.com

ROCK: Rho-associated coiled-coil forming protein kinases (ROCK1 and ROCK2) are involved in regulating cell shape, motility, and contraction, and their inhibition can disrupt cancer cell metastasis. N-(1H-indazole-5-yl)acetamide has demonstrated inhibitory activity against both ROCK1 and ROCK2. nih.gov Another derivative, Belumosudil, which contains an indazole-amino-quinazoline core linked to an acetamide side chain, is a selective ROCK2 inhibitor.

JAK2: The Janus Kinase (JAK) family, particularly JAK2, is crucial for signaling pathways that control cell growth and proliferation, especially in hematopoietic cells. A patent for 5-substituted indazoles claims inhibitory activity against JAK2, highlighting their potential in treating myeloproliferative neoplasms. google.com

Cdc7: Cell division cycle 7 (Cdc7) kinase is essential for initiating DNA replication. Because cancer cells have a high proliferation rate and often possess defective cell cycle checkpoints, they are particularly vulnerable to the inhibition of DNA replication. A series of 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogues have been identified as potent inhibitors of Cdc7. nih.govresearchgate.net

TTK: Tyrosine Threonine Kinase (TTK), also known as Mps1, is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of TTK can lead to chromosomal instability and cell death in cancer cells. Research has led to the discovery of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as potent TTK inhibitors. scribd.com

Table 2: Kinase Inhibition Profiles of Indazole Analogues Use the interactive controls to view data for specific kinases.

{"article": "### 4.2.2. Inhibition of Other Key Enzymes (e.g., α-Amylase, Monoamine Oxidase, Aromatase, Calcium-Release Activated Calcium Channels, Trypanothione (B104310) Synthetase)\n\nAnalogues of this compound have been investigated for their inhibitory effects on a variety of key enzymes. A synthetic series of fifteen C5- and C6-substituted indazole derivatives were evaluated for their potential to inhibit monoamine oxidase (MAO) enzymes. While only one derivative exhibited submicromolar inhibition of human MAO-A, all the compounds were found to be submicromolar inhibitors of human MAO-B. researchgate.net Specifically, substitutions at the C5 position of the indazole ring resulted in highly potent MAO-B inhibition, with IC50 values ranging from 0.0025 to 0.024 µM. researchgate.net Further studies on a selected indazole derivative demonstrated a competitive mode of MAO inhibition. researchgate.net In the context of other enzymes, these indazole derivatives were also assessed as potential inhibitors of porcine D-amino acid oxidase (DAAO), though none of the synthesized compounds showed significant inhibitory activity. However, a synthetic precursor, 1H-indazol-5-ol, was identified as a good potency inhibitor of DAAO with an IC50 value of 2.03 µM. researchgate.net\n\nResearch has also explored the interaction of indazole derivatives with other enzymes. For instance, indazole carboxamides of N-substituted pyrrole (B145914) derivatives have been synthesized and evaluated as inhibitors of soybean lipoxygenase, a key enzyme in the biosynthesis of leukotrienes which are implicated in inflammatory diseases. nih.gov One of the hit molecules from this study, bearing a naphthyl group, showed an IC50 value of 22 μM in an in vitro soybean lipoxygenase assay. nih.gov\n\nAdditionally, indazole derivatives have been identified as inhibitors of protein kinase CK2. biopolymers.org.ua Specifically, 3-aryl-indazole 5- and 7-carboxylic acids demonstrated IC50 values in the range of 3.1–6.5 μM in a luciferase luminescent kinase assay, highlighting the crucial role of the carboxyl group in their inhibitory activity. biopolymers.org.ua The inhibitory potential of indazole derivatives extends to cytochrome P450 enzymes, with studies focusing on determining the structure-function relationships of these compounds as inhibitors of CYP2E1. obu.edu\n\n| Enzyme | Indazole Analogue Type | Key Findings | Reference |\n| :--- | :--- | :--- | :--- |\n| Monoamine Oxidase-A (MAO-A) | C5- and C6-substituted indazoles | One derivative showed submicromolar inhibition (IC50 = 0.745 µM). | researchgate.net |\n| Monoamine Oxidase-B (MAO-B) | C5- and C6-substituted indazoles | All tested compounds were submicromolar inhibitors (IC50 = 0.0025–0.024 µM). | researchgate.net |\n| D-amino acid oxidase (DAAO) | 1H-indazol-5-ol | Good potency inhibitor with an IC50 of 2.03 µM. | researchgate.net |\n| Soybean Lipoxygenase | Indazole carboxamides of N-substituted pyrroles | A derivative with a naphthyl group had an IC50 of 22 μM. | nih.gov |\n| Protein Kinase CK2 | 3-aryl-indazole 5- and 7-carboxylic acids | IC50 values ranged from 3.1–6.5 μM. | biopolymers.org.ua |\n\n### 4.3. Neuropharmacological Mechanisms\n\n#### 4.3.1. Ligand Activity at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)\n\nCertain analogues of this compound have been identified as having significant activity at nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is a therapeutic target for diseases related to the central and peripheral nervous systems. wipo.intwipo.int For example, N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide hydrochloride (RG3487) is recognized as a high-affinity agonist of human α7 nAChR, with an equilibrium constant of 6 nM and a median effective concentration of 0.8 μM. nih.gov The development of 1-substituted and 3-(4-piperidyl)-indazole derivatives has been pursued to create potent regulators of the α7 nAChR for conditions associated with neurodegeneration and cognitive impairment. wipo.intwipo.int Furthermore, a series of indolizine (B1195054) derivatives, which are structurally related to indazoles, have been synthesized and shown to have an affinity for the α7 nAChR, with some exhibiting strong agonistic activity. researchgate.net\n\n#### 4.3.2. Mechanisms Related to Nootropic Effects (based on structurally similar compounds)\n\nWhile direct studies on the nootropic mechanisms of this compound are limited, research on structurally similar compounds provides insights into potential pathways. A series of 3-sulfonylindazole derivatives have been identified as potent and selective antagonists of the 5-HT6 receptor, a target for cognitive enhancement agents. nih.gov The development of these antagonists is part of an effort to find new treatments for cognitive deficits. nih.gov Additionally, the nitric oxide synthase (NOS) inhibitor 7-nitroindazole (B13768) has been shown to have differential effects on NOS activity in various brain regions, which could be relevant to its nootropic and neuroprotective properties. nih.gov The inhibition of NOS by indazole derivatives like 7-nitroindazole can influence neuronal signaling and is a mechanism being explored for its therapeutic potential. nih.govaustinpublishinggroup.com Patents have also been filed for 3,7-substituted indole (B1671886) and indazole compounds with claimed nootropic activities. google.com\n\n### 4.4. Anti-inflammatory Mechanisms\n\nThe anti-inflammatory properties of this compound analogues are attributed to several mechanisms, primarily the inhibition of key inflammatory mediators. Studies have shown that indazole and its derivatives can significantly inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govscilit.com In in vitro assays, various indazoles demonstrated a concentration-dependent inhibition of COX-2, with IC50 values ranging from 12.32 to 23.42 μM. nih.gov Among the tested compounds, 5-aminoindazole (B92378) was found to be the most potent inhibitor of COX-2. nih.gov\n\nIn addition to COX-2 inhibition, these compounds have been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govscilit.com The anti-inflammatory effect is also linked to the free radical scavenging activity of these compounds. nih.govscilit.com Computational studies, including molecular docking and molecular dynamics simulations, have further elucidated the binding of 1H-indazole derivatives to the active site of the COX-2 enzyme, supporting the in vitro findings. innovareacademics.in For instance, a docking study showed that 6-bromo-1H-indazol-1-yl-(3, 4-difluorophenyl) methanone (B1245722) exhibited a high binding energy of -9.11 kcal/mol with the COX-2 enzyme. innovareacademics.in In vivo studies using the carrageenan-induced rat paw edema model have confirmed the anti-inflammatory activity of indazole derivatives, with some compounds showing significant inhibition of edema comparable to the standard drug etoricoxib. hep.com.cn\n\n| Compound/Derivative | Mechanism of Action | Key Findings | Reference |\n| :--- | :--- | :--- | :--- |\n| Indazole and derivatives | COX-2 Inhibition | IC50 values ranged from 12.32–23.42 μM. 5-aminoindazole was the most potent. | nih.gov |\n| Indazole and derivatives | Cytokine Inhibition | Inhibited pro-inflammatory cytokines TNF-α and IL-1β in a concentration-dependent manner. | nih.govscilit.com |\n| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole | Edema Inhibition | Showed the best anti-inflammatory activity among synthesized compounds in a rat paw edema model. | hep.com.cn |\n| 6-bromo-1H-indazol-1-yl-(3, 4-difluorophenyl) methanone | COX-2 Binding | Exhibited a high binding energy of -9.11 kcal/mol in molecular docking studies. | innovareacademics.in |\n\n### 4.5. Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiprotozoal, Antiviral)\n\nAnalogues of this compound have demonstrated a broad spectrum of antimicrobial activities, attributed to various mechanisms of action.\n\nAntibacterial Activity: \nIndazole derivatives have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. orientjchem.orghep.com.cn A novel class of these derivatives was found to act as inhibitors of bacterial DNA gyrase B, a validated antibacterial target. nih.govmitwpu.edu.in This mechanism offers an advantage in combating resistance to existing antibiotics like fluoroquinolones. nih.gov Specifically, certain indazole derivatives displayed excellent enzymatic and antibacterial activity against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study synthesized 3-methyl-1H-indazole derivatives and found that 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole showed the best antibacterial activity against Bacillus subtilis and Escherichia coli. hep.com.cn\n\nAntifungal Activity: \nSeveral indazole derivatives have been evaluated for their antifungal properties, particularly against Candida species, which are responsible for candidiasis. nih.govresearchgate.net A series of 3-phenyl-1H-indazole derivatives exhibited broad anticandidal activity. nih.govresearchgate.net One compound, with an N,N-diethylcarboxamide substituent, was notably active against C. albicans and both miconazole-susceptible and resistant C. glabrata species. nih.govresearchgate.net Another study on 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles found that compounds with electron-withdrawing groups showed outstanding antifungal activity. researchgate.nettandfonline.com\n\nAntiprotozoal Activity: \nIndazole derivatives have emerged as potent agents against various protozoan parasites. mdpi.comnih.govresearchgate.net A series of indazole N-oxide derivatives were synthesized and showed significant activity against Trypanosoma cruzi, the causative agent of Chagas' disease, and Leishmania species. uchile.clresearchgate.net Specifically, 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide was effective against three different Leishmania strains. uchile.cl The mechanism of action is thought to involve the inhibition of parasitic respiration. uchile.clresearchgate.net Furthermore, 2-phenyl-2H-indazole derivatives have demonstrated potent activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases surpassing the efficacy of the standard drug metronidazole (B1676534). mdpi.comnih.govresearchgate.net\n\nAntiviral Activity: \nResearch into the antiviral potential of indazole derivatives has shown promising results. N-Arylindazole-3-carboxamide derivatives, developed from an anti-MERS-CoV hit compound, exhibited potent inhibitory activity against SARS-CoV-2. nih.gov One derivative, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide, showed a potent inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity. nih.gov Other studies have reported the antiviral activity of indazole derivatives against Coxsackievirus B4, adenovirus type 7, and rotavirus Wa strain. rjpbcs.com Additionally, pyrrolo[2,3-e]indazole derivatives have been identified as dual inhibitors of influenza A virus and pneumococcal neuraminidases. rsc.org\n\n| Antimicrobial Class | Target Organism(s) | Key Findings & Mechanism | Reference(s) |\n| :--- | :--- | :--- | :--- |\n| Antibacterial | S. aureus (MRSA), B. subtilis, E. coli | Inhibition of DNA gyrase B. | hep.com.cnnih.govmitwpu.edu.in |\n| Antifungal | Candida species | Broad anticandidal activity, particularly from 3-phenyl-1H-indazole derivatives. | nih.govresearchgate.netresearchgate.nettandfonline.com |\n| Antiprotozoal | T. cruzi, Leishmania spp., G. intestinalis | Inhibition of parasitic respiration; more potent than metronidazole in some cases. | mdpi.comnih.govresearchgate.netuchile.clresearchgate.net |\n| Antiviral | SARS-CoV-2, Influenza A, Coxsackievirus | Inhibition of viral replication and key viral enzymes like neuraminidase. | nih.govrjpbcs.comrsc.org |\n\n### Table of Mentioned Compounds\n\n| Compound Name |\n| :--- |\n| this compound |\n| 1H-indazol-5-ol |\n| 5-aminoindazole |\n| 6-bromo-1H-indazol-1-yl-(3, 4-difluorophenyl) methanone |\n| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole |\n| N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide hydrochloride (RG3487) |\n| 7-nitroindazole |\n| 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole |\n| 3-cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide |\n| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide |\n| Etoricoxib |\n| Metronidazole |\n\n"}

Computational Approaches in the Study of 2 1h Indazol 3 Yl Acetamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. semanticscholar.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding lead optimization and reducing the need for extensive experimental screening.

Two-Dimensional (2D) QSAR Modeling

Two-dimensional QSAR models are developed using molecular descriptors derived from the 2D representation of a molecule. These descriptors can include constitutional, topological, and electronic properties. For classes of compounds structurally related to indazole derivatives, 2D-QSAR has been successfully applied to predict biological activities.

In a study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, which are structurally analogous to the indazole acetamide (B32628) series, 2D-QSAR models were generated using Genetic Function Approximation (GFA) with both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) techniques. semanticscholar.orgresearchgate.net The models demonstrated good predictive power, with the GFA-MLR model showing a training set correlation coefficient (r²) of 0.8861 and a leave-one-out cross-validation coefficient (q²) of 0.7864. semanticscholar.orgresearchgate.net The GFA-ANN model yielded even higher statistical significance with an r² of 0.8980 and a q² of 0.8884. semanticscholar.orgresearchgate.net These models passed the benchmark criteria for acceptable QSAR models, indicating their reliability for predicting the anti-influenza activity of the compounds. semanticscholar.orgresearchgate.net The success of these models highlights the utility of 2D-QSAR in identifying key structural features that influence the biological response of heterocyclic acetamide derivatives. semanticscholar.org

Three-Dimensional (3D) QSAR Modeling (CoMFA, CoMSIA)

Three-dimensional QSAR methods provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of molecules and their interaction fields. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. rsc.org These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules and correlate these fields with their biological activities. mdpi.com

For the aforementioned 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, 3D-QSAR models were also developed. The CoMFA_SE model, which considers steric and electrostatic fields, produced a training set r² of 0.925 and a q² of 0.59. semanticscholar.orgresearchgate.net The CoMSIA_EAD model, incorporating electrostatic, acceptor, and donor fields, showed even better predictive ability with an r² of 0.929 and a q² of 0.767. semanticscholar.orgresearchgate.net In another study on β3 adrenergic agonists with an indole-alkylamine structure, CoMSIA was used to explore the contributions of various fields to biological activity, yielding models with good internal and external validation. mdpi.com The contour maps generated from these CoMFA and CoMSIA models provide visual representations of the regions where modifications to the molecular structure could enhance or diminish activity, offering crucial guidance for designing more potent derivatives. rsc.orgnih.gov

Table 1: QSAR Model Statistics for Structurally Related Acetamide Derivatives

| Model Type | Method | r² (Training Set) | q² (Cross-Validation) | Reference |

|---|---|---|---|---|

| 2D-QSAR | GFA-MLR | 0.8861 | 0.7864 | semanticscholar.orgresearchgate.net |

| 2D-QSAR | GFA-ANN | 0.8980 | 0.8884 | semanticscholar.orgresearchgate.net |

| 3D-QSAR | CoMFA_SE | 0.925 | 0.59 | semanticscholar.orgresearchgate.net |

| 3D-QSAR | CoMSIA_EAD | 0.929 | 0.767 | semanticscholar.orgresearchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to understand the binding mechanisms of drug candidates and to screen virtual libraries for potential hits.

Prediction of Ligand-Target Binding Modes

For indazole derivatives, molecular docking has been instrumental in predicting how these compounds fit into the active sites of various biological targets. Studies have explored the binding of indazole-based compounds to enzymes like cyclooxygenase-2 (COX-2), vascular endothelial growth factor receptor 2 (VEGFR-2), aromatase, and DNA gyrase. innovareacademics.inbiotech-asia.orgjmchemsci.com

For example, docking studies of novel 1H-indazole derivatives against the COX-2 enzyme (PDB ID: 3NT1) were performed to investigate their anti-inflammatory potential. innovareacademics.in Similarly, newly designed indazole scaffolds were docked into the active sites of VEGFR-2 (PDB IDs: 4AGD and 4AG8) to evaluate them as potential tyrosine kinase inhibitors. biotech-asia.orgresearchgate.net In another study, substituted indazole derivatives were docked against the breast cancer aromatase enzyme to assess their therapeutic potential. derpharmachemica.com The resulting poses from these docking simulations reveal the specific orientation of the ligand within the binding pocket, highlighting which parts of the molecule are positioned to interact with key residues of the target protein.

Analysis of Intermolecular Interactions and Binding Affinities

Beyond predicting the binding pose, molecular docking analyses provide detailed information about the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-receptor complex. The strength of these interactions is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol.

In a study of 1H-indazole analogs as COX-2 inhibitors, compounds with difluorophenyl and para-toluene groups showed significant binding energies of -9.11 kcal/mol and -8.80 kcal/mol, respectively. innovareacademics.in Docking of indazole derivatives into the aromatase enzyme revealed that the most potent compound had a binding energy of -8.0 kcal/mol and formed hydrogen bonds with the NH1 and NH2 atoms of residue Arg115. derpharmachemica.com Another investigation on indazole scaffolds as VEGFR-2 inhibitors identified compounds with binding scores as low as -7.39 kcal/mol, indicating strong affinity. biotech-asia.orgresearchgate.net These studies consistently show that the indazole core and its substituents engage in critical interactions with active site residues. For instance, amide-π stacking with residues like Gly526 in COX-2 has been identified as a potentially crucial interaction for stability. innovareacademics.in

Table 2: Molecular Docking Results for Indazole Derivatives against Various Targets

| Indazole Derivative Type | Target Protein (PDB ID) | Best Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1H-Indazole analogs | COX-2 (3NT1) | -9.11 | Gly526 | innovareacademics.in |

| Indazole scaffolds | VEGFR-2 (4AG8) | -7.39 | Not specified | biotech-asia.orgresearchgate.net |

| Substituted indazoles | Aromatase | -8.0 | Arg115, Met374 | derpharmachemica.com |

| Indazole-sulfonamides | JAK3, ROCK1 | Not specified | Not specified | mdpi.com |

| Anticonvulsant indazole | GABA(A) Receptor (1EOU) | -6.89 | Not specified | asianresassoc.org |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose, investigate conformational changes, and calculate binding free energies more accurately.

In the context of 2-(1H-Indazol-3-yl)acetamide derivatives and related indazoles, MD simulations have been employed to validate docking results and confirm the stability of the ligand within the active site. For 1H-indazole derivatives targeting the COX-2 enzyme, MD simulations indicated that the lead compound was relatively stable in the enzyme's active site over the simulation period. innovareacademics.in Similarly, MD simulations were performed for indazole-sulfonamide derivatives bound to protein kinases like JAK3 and ROCK1, demonstrating that the most promising compound exhibited significant stability when bound to these targets. mdpi.comresearchgate.net Another study used MD simulations to explore the binding of an indazole derivative with the Leishmania trypanothione (B104310) reductase (TryR) enzyme, confirming a stable binding conformation. tandfonline.com These simulations provide crucial evidence that the interactions predicted by docking are maintained in a more physiologically realistic, dynamic environment, strengthening the case for the compound's proposed mechanism of action. innovareacademics.inresearchgate.nettandfonline.com

Conformational Dynamics of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. uu.nl For this compound derivatives, MD simulations provide critical insights into the dynamic nature of the interactions between the ligand (the derivative) and its biological target, typically a protein receptor. nih.gov

The process begins with a static snapshot of the ligand-receptor complex, often obtained from molecular docking studies. MD simulations then apply classical mechanics principles to simulate the movements and interactions of all atoms in the system, which is typically solvated in water to mimic physiological conditions. uu.nl This allows researchers to observe how the ligand settles into the binding pocket, the conformational changes it undergoes, and how the receptor adapts to the ligand's presence. nih.gov

A key analysis in MD simulations is the calculation of the Root Mean Square Deviation (RMSD). The RMSD measures the average distance between the atoms of the simulated structure and a reference structure (usually the initial docked pose) over the course of the simulation. A stable RMSD value over time suggests that the ligand-receptor complex has reached a state of equilibrium and that the ligand is stably bound within the receptor's active site. researchgate.net For instance, simulations of indazole derivatives bound to target proteins have been used to confirm the stability of the binding mode, showing that the complex remains in a consistent and favorable equilibrium state. researchgate.net These simulations can reveal the flexibility of certain regions of the protein and the ligand, identifying which parts of the molecule are crucial for maintaining the binding interaction. uu.nl

Assessment of Binding Stability and Interaction Energetics

Beyond observing conformational dynamics, it is crucial to quantify the strength of the interaction between a ligand and its receptor. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used computational approach to estimate the binding free energy of a ligand-receptor complex from MD simulation trajectories. nih.gov

The MM-GBSA calculation provides a measure of the binding affinity, which is a critical parameter for predicting a compound's potency. uu.nl The total binding free energy (ΔG_bind) is calculated by considering the energy of the complex, the protein, and the ligand separately. It incorporates various energetic terms, including van der Waals forces, electrostatic interactions, and the energy associated with solvent effects. nih.gov A more negative ΔG_bind value indicates a stronger and more stable binding interaction.

This method allows for the energetic contributions of individual residues in the receptor's binding site to be dissected, highlighting the key amino acids that form strong interactions (like hydrogen bonds or hydrophobic contacts) with the this compound derivative. researchgate.net For example, molecular docking and MD simulation studies on novel indazole derivatives have used MM-GBSA to confirm high binding affinities, thereby validating their potential as inhibitors for specific targets. researchgate.netasianresassoc.org

| Energy Component | Description | Example Value (kcal/mol) |

|---|---|---|

| ΔE_vdw | Van der Waals energy | -45.5 |

| ΔE_elec | Electrostatic energy | -20.1 |

| ΔG_solv | Total solvation free energy | +35.8 |

| ΔG_bind | Total Binding Free Energy | -29.8 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fu-berlin.de It has become a standard tool for studying organic molecules like this compound derivatives, providing detailed information about their intrinsic properties. researchgate.net

Elucidation of Electronic Structure and Reactivity Descriptors

DFT calculations are employed to understand the distribution of electrons within a molecule, which governs its chemical reactivity and interaction potential. Key properties derived from DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. asianresassoc.org For indazole derivatives, a consistent FMO energy gap across different solvent simulations suggests minimal influence from the solvent on the molecule's electronic properties. asianresassoc.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. asianresassoc.org It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For drug design, MEP maps are invaluable for predicting how a ligand will interact with its receptor. For example, nucleophilic regions on a this compound derivative, such as those around oxygen or nitrogen atoms, are likely to form hydrogen bonds with electrophilic sites on the receptor. asianresassoc.orgresearchgate.net

| Property | Description | Example Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.0 eV |

Advanced Conformational Analysis

The three-dimensional shape (conformation) of a molecule is critical to its biological activity. DFT calculations can be used to perform a detailed conformational analysis by calculating the energies of different spatial arrangements of the atoms. tandfonline.com By identifying the lowest energy conformer, researchers can determine the most stable and likely structure of the molecule in a biological environment. asianresassoc.org Comparing the geometric parameters (bond lengths, bond angles, and dihedral angles) of the DFT-optimized structure with experimental data, such as that from X-ray crystallography, serves to validate the accuracy of the computational model. tandfonline.com This analysis is fundamental for ensuring that the molecular model used in subsequent simulations, like docking and MD, is a realistic representation of the compound.

In Silico Prediction of Metabolic Pathways and ADME Properties

Before a compound can become a viable drug, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—must be evaluated. In silico ADME prediction tools use computational algorithms to estimate these properties based on a molecule's structure, allowing for early-stage screening of drug candidates and reducing the need for extensive experimental testing. japtronline.commdpi.com

For derivatives of this compound, various ADME parameters can be predicted:

Absorption: Prediction of properties like gastrointestinal absorption and blood-brain barrier penetration. mdpi.com

Distribution: Estimation of factors such as plasma protein binding. mdpi.com

Metabolism: Predicting which enzymes (like Cytochrome P450s) are likely to metabolize the compound and identifying the potential metabolic products. researchgate.netcolab.ws Some predictive tools can map a compound to known metabolic pathways by identifying structurally similar molecules within metabolic databases. nih.govjmb.or.krnih.gov

Excretion: Estimating the route and rate of elimination from the body.

Toxicity: Early prediction of potential toxicities using models trained on large datasets of known toxic compounds. researchgate.net

Numerous online platforms and software, such as SwissADME and preADMET, are available for these predictions. japtronline.comresearchgate.net These tools often assess "drug-likeness" based on rules like Lipinski's Rule of Five, which helps to filter out compounds with poor pharmacokinetic prospects early in the discovery process. japtronline.com Studies on indazole derivatives have utilized these in silico methods to evaluate their ADME profiles, ensuring that promising candidates possess favorable drug-like properties. researchgate.netmdpi.com

| ADME Property | Prediction Goal | Favorable Outcome Example |

|---|---|---|

| Gastrointestinal (GI) Absorption | Predicts oral bioavailability | High |

| Blood-Brain Barrier (BBB) Permeation | Predicts CNS activity | Yes/No (depending on target) |

| CYP450 Inhibition | Predicts potential for drug-drug interactions | Non-inhibitor of major isoforms |

| Lipinski's Rule of Five | Assesses general drug-likeness | 0 violations |

Preclinical Metabolic Pathways and Pharmacokinetic Considerations

In Vitro Metabolic Stability Studies (e.g., Human and Animal Liver Microsomes, Hepatocytes)

No publicly available studies were identified that have assessed the in vitro metabolic stability of 2-(1h-indazol-3-yl)acetamide. Such studies are crucial in early drug discovery to predict the intrinsic clearance of a compound. Typically, these experiments would involve incubating this compound with liver microsomes or hepatocytes from humans and various preclinical species (e.g., rat, mouse, dog) and monitoring the depletion of the parent compound over time. The results are usually expressed as the half-life (t½) and intrinsic clearance (CLint).

An illustrative data table for what such results would look like is provided below. However, it must be stressed that the values presented are hypothetical due to the absence of experimental data for this compound.

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound (Hypothetical Data)

| Biological Matrix | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Liver Microsomes | Mouse | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

Identification and Characterization of Key Metabolites